7-((3-ethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
7-((3-Ethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound featuring an oxazole ring fused to a purinedione core. Its structure includes a 3-ethylphenoxymethyl substituent at position 7, which distinguishes it from related analogs. This substitution pattern is hypothesized to influence receptor binding affinity, metabolic stability, and pharmacological activity, particularly in the context of adenosine receptor modulation or enzyme inhibition .
Properties
IUPAC Name |
7-[(3-ethylphenoxy)methyl]-2,4-dimethyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-4-11-6-5-7-12(8-11)25-10-13-9-22-14-15(19-17(22)26-13)20(2)18(24)21(3)16(14)23/h5-8,13H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDLPAOVRLBXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC2CN3C4=C(N=C3O2)N(C(=O)N(C4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641947 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((3-ethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazolo ring and the introduction of the ethylphenoxy and dimethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7-((3-ethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
7-((3-ethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-((3-ethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s effects are mediated through various biochemical pathways. Understanding these interactions is crucial for elucidating its potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Receptor Affinity
The oxazole-fused purinedione scaffold is a common framework in medicinal chemistry. Key analogs and their properties are summarized below:
Key Observations :
- The 7-position substituent critically impacts receptor affinity. Compound 105’s decyl chain enhances A2A binding but reduces anticonvulsant efficacy, suggesting a trade-off between receptor affinity and functional activity .
- Aromatic vs. aliphatic substituents: The target compound’s 3-ethylphenoxymethyl group may balance lipophilicity and steric effects compared to the decyl (aliphatic) or 4-chlorophenyl (aromatic) analogs. Chlorophenyl groups often enhance binding through hydrophobic interactions but may reduce solubility .
Physicochemical and Spectroscopic Properties
Comparative data from hybrid purinediones ():
| Compound (Example) | Yield (%) | Melting Point (°C) | UV λmax (nm) | UPLC/MS Purity (%) | Molecular Weight |
|---|---|---|---|---|---|
| 20b (Dihydroxyphenethyl-substituted) | 91 | 232–235 | 300 | 100.00 | 385.42 |
| 21 (Dipropyl-substituted) | 94 | 206–208 | 302 | 99.40 | 427.51 |
| 22 (Dibutyl-substituted) | 97 | 194–196 | 302 | 98.91 | 455.54 |
Relevance to Target Compound :
- Substituent bulk (e.g., ethylphenoxymethyl vs. dihydroxyphenethyl) influences melting points and solubility. Longer alkyl chains (e.g., butyl in Compound 22) reduce melting points, suggesting increased flexibility .
- The target compound’s UV profile (unreported) may align with analogs showing λmax ~300–302 nm, typical for conjugated purinedione systems .
Receptor Selectivity and Enzyme Inhibition
- Imidazo-purine hybrids (e.g., Compound 5 in ) exhibit dual activity at serotonin (5-HT1A, 5-HT7) and dopamine D2 receptors, with PDE4B/PDE10A inhibition. Structural features like isoquinolinyl-alkyl chains drive selectivity .
Biological Activity
The compound 7-((3-ethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
- Purine Core : The compound features a purine base which is central to its biological activity.
- Ethylphenoxy Side Chain : The presence of the 3-ethylphenoxy group may enhance lipophilicity and receptor binding.
Antitumor Activity
Recent studies have shown that purine derivatives exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance:
- Case Study : In vitro assays indicated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests a promising role in cancer therapy .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. Research indicates that it modulates pathways involved in inflammation:
- Mechanism : It inhibits the NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
Antiviral Properties
Emerging data suggest that this purine derivative may possess antiviral activity:
- Study Findings : In a study involving viral infections, the compound showed efficacy against influenza virus by interfering with viral replication processes .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways.
- Receptor Interaction : It binds to adenosine receptors, which are crucial in various physiological processes including immune response and inflammation.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 7-((3-ethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione, and how can they be addressed methodologically?
- Answer : Synthesis challenges include regioselective functionalization of the oxazolo-purine core and steric hindrance from the 3-ethylphenoxy group. A multi-step approach is recommended:
- Step 1 : Optimize nucleophilic substitution for the phenoxy-methyl group using phase-transfer catalysts to improve yield .
- Step 2 : Employ protective group strategies (e.g., silyl ethers) during dimethylation to prevent side reactions .
- Step 3 : Validate purity via HPLC-MS and NMR (¹H/¹³C, 2D-COSY) to confirm regiochemistry .
Q. How can researchers characterize the stereochemical and electronic properties of this compound?
- Answer : Use a combination of:
- X-ray crystallography to resolve stereochemistry (if crystals are obtainable).
- DFT calculations (e.g., Gaussian09) to model electronic properties, including HOMO/LUMO distributions and charge density maps .
- UV-Vis and fluorescence spectroscopy to assess conjugation effects from the oxazolo-purine system .
Q. What solvent systems and reaction conditions are optimal for studying its stability?
- Answer : Stability assays should include:
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents under inert atmospheres to prevent hydrolysis .
- Temperature-dependent stability : Use thermogravimetric analysis (TGA) and accelerated aging studies (40–60°C) to model degradation kinetics .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., enzyme inhibition vs. no observed effect) be resolved?
- Answer : Contradictions may arise from assay conditions or impurity interference. Mitigation strategies include:
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) with positive/negative controls .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., dealkylated derivatives) and assess their bioactivity .
- Target specificity studies : Employ CRISPR-edited cell lines to confirm on-target effects .
Q. What computational and experimental approaches are suitable for elucidating its mechanism of action in biological systems?
- Answer : Integrate:
- Molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or GPCRs) .
- Surface plasmon resonance (SPR) to measure real-time binding kinetics .
- Metabolomics profiling (LC-HRMS) to identify downstream metabolic perturbations in treated cell lines .
Q. How can researchers design experiments to optimize its pharmacokinetic (PK) properties while maintaining activity?
- Answer : Apply a Quality by Design (QbD) framework :
- Parameter screening : Use fractional factorial design to prioritize variables (e.g., logP, solubility, metabolic stability) .
- In vitro ADME assays : Assess hepatic microsomal stability, plasma protein binding, and Caco-2 permeability .
- In silico modeling : Predict PK parameters (e.g., half-life, bioavailability) using tools like GastroPlus .
Q. What strategies are effective in resolving contradictory spectral data (e.g., NMR shifts vs. computational predictions)?
- Answer : Discrepancies may stem from solvent effects or dynamic conformational changes. Solutions include:
- Variable-temperature NMR to probe conformational equilibria .
- Solvent correction models : Apply computational solvent corrections (e.g., PCM in Gaussian) to align predicted and experimental shifts .
- 2D-NMR (NOESY/ROESY) to validate spatial proximity of protons .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
